1,4-Dioxaspiro[4.11]hexadecane

Catalog No.
S14311649
CAS No.
650-06-6
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxaspiro[4.11]hexadecane

CAS Number

650-06-6

Product Name

1,4-Dioxaspiro[4.11]hexadecane

IUPAC Name

1,4-dioxaspiro[4.11]hexadecane

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2

InChI Key

BMFLFTKDKRUVMF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)OCCO2

1,4-Dioxaspiro[4.11]hexadecane is a bicyclic organic compound characterized by its unique spiro structure, which includes two oxygen atoms in a dioxaspiro configuration. Its molecular formula is C14H26O2C_{14}H_{26}O_{2} and it has a molecular weight of approximately 226.355 g/mol. The compound features a spirocyclic arrangement that contributes to its distinct chemical properties and reactivity.

The compound is also known by other names, including cyclododecanone and cyclic ethylene acetal, highlighting its structural versatility and potential applications in various chemical contexts .

Typical of dioxane derivatives:

  • Acetalization: The compound can react with aldehydes or ketones to form acetals under acidic conditions, which can be further manipulated for synthetic purposes.
  • Hydrolysis: In the presence of water and acid, the acetal structure can be hydrolyzed back to the original carbonyl compound.
  • Reduction: The carbonyl functionalities can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the transformation of 1,4-dioxaspiro[4.11]hexadecane into more complex molecules .

The synthesis of 1,4-dioxaspiro[4.11]hexadecane can be achieved through various methods:

  • Acetalization: A common method involves the reaction of cyclododecanone with ethylene glycol in the presence of an acid catalyst. This process forms the dioxaspiro structure by creating ether linkages.
  • Cyclization Reactions: Another approach may involve cyclization reactions starting from simpler precursors that contain both carbonyl and alcohol functionalities.

These synthetic pathways highlight the compound's accessibility for research and industrial applications .

1,4-Dioxaspiro[4.11]hexadecane finds applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Its structural characteristics make it a candidate for developing novel drugs or drug delivery systems.
  • Material Science: The compound may be utilized in creating polymers or materials with specific mechanical properties due to its unique structure.

These applications underscore its importance in advancing chemical research and technology .

Interaction studies involving 1,4-dioxaspiro[4.11]hexadecane focus on its potential as a ligand or substrate for various biochemical processes. Its ability to form complexes with metal ions or interact with biological macromolecules could lead to valuable insights into its utility in medicinal chemistry or catalysis.

Further investigations are needed to explore these interactions comprehensively, particularly in relation to enzyme binding or receptor interactions .

Several compounds share structural similarities with 1,4-dioxaspiro[4.11]hexadecane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DioxacyclohexadecaneC14H26O2Contains different ring structures
1,3-Dioxaspiro[5.5]undecaneC13H24O2Larger spirocyclic framework
2-Methyl-1,3-dioxolaneC5H10O2Smaller ring size; used as a solvent
CyclododecanoneC12H22ORelated ketone structure; used in fragrance synthesis

These comparisons highlight the uniqueness of 1,4-dioxaspiro[4.11]hexadecane, particularly its distinctive spirocyclic arrangement that differentiates it from other similar compounds. Its potential applications and reactivity further emphasize its significance in chemical research .

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

226.193280068 g/mol

Monoisotopic Mass

226.193280068 g/mol

Heavy Atom Count

16

UNII

7B5EDJ9UTT

Dates

Last modified: 08-10-2024

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